An In-Depth Technical Guide to the Core Chemical and Physical Properties of Methyl 2-Cyanoacrylate
An In-Depth Technical Guide to the Core Chemical and Physical Properties of Methyl 2-Cyanoacrylate
This guide provides a comprehensive technical overview of methyl 2-cyanoacrylate (MCA), a monomer of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind the properties and experimental methodologies associated with this highly reactive compound. Our focus is on scientific integrity, providing a self-validating system of information grounded in authoritative references.
Introduction: The Unique Reactivity of a Versatile Monomer
Methyl 2-cyanoacrylate (MCA), with the chemical formula C₅H₅NO₂, is the simplest ester of 2-cyanoacrylic acid.[1] It is a colorless liquid with a characteristic, sharp, acrid odor.[1][2] What sets MCA apart is its remarkable ability to undergo rapid anionic polymerization in the presence of even weak nucleophiles, most notably water from atmospheric moisture.[3][4] This property is the foundation of its widespread use as an instant adhesive, but it also presents unique challenges in its handling, characterization, and application in more sophisticated fields like medical device manufacturing and drug delivery.[5][6] This guide will dissect the fundamental chemical and physical properties that govern the behavior of MCA, providing both theoretical understanding and practical experimental insights.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of methyl 2-cyanoacrylate is crucial for its effective application and for predicting its behavior in various environments. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1][2] |
| CAS Number | 137-05-3 | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |
| Odor | Strong, acrid | [1][2] |
| Boiling Point | 48-49 °C at 0.33-0.36 kPa (2.5-2.7 mmHg) | [1] |
| 117-120 °F (47-49 °C) at 1.8 mmHg | [7] | |
| Melting Point | -40 °C | [8] |
| Density | 1.1044 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.2 mmHg at 25 °C (77 °F) | [7][9] |
| Flash Point | 79 °C (174 °F) | [7][8] |
| Refractive Index (n²⁰D) | 1.4459 | [1] |
| Viscosity | ~2.2 cP at 25 °C | [2] |
| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, toluene, and dimethylformamide. Insoluble in water. | [1][7] |
Molecular Structure and its Implications
The reactivity of methyl 2-cyanoacrylate is a direct consequence of its molecular structure. The presence of two strong electron-withdrawing groups, the nitrile (-C≡N) and the ester (-COOCH₃), on the same carbon atom of the double bond creates a highly electron-deficient β-carbon. This makes the molecule exceptionally susceptible to nucleophilic attack, which is the initiating step of its characteristic rapid anionic polymerization.[3][10]
Synthesis of Methyl 2-Cyanoacrylate
The industrial synthesis of methyl 2-cyanoacrylate is primarily achieved through a Knoevenagel condensation reaction between methyl cyanoacetate and formaldehyde.[11][12] This process is typically followed by a depolymerization step.
Knoevenagel Condensation and Depolymerization Workflow
Caption: Synthesis of Methyl 2-Cyanoacrylate via Knoevenagel Condensation and Depolymerization.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a general procedure for the synthesis of methyl 2-cyanoacrylate. Causality: The use of a basic catalyst facilitates the initial condensation, while the subsequent thermal depolymerization under vacuum in the presence of inhibitors is crucial to prevent premature polymerization of the highly reactive monomer.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and a distillation apparatus, combine methyl cyanoacetate and a suitable solvent.
-
Condensation: Add a catalytic amount of a weak base (e.g., piperidine) and slowly add formaldehyde while maintaining the reaction temperature.[12]
-
Polymer Formation: Continue stirring until the reaction is complete, resulting in the formation of a viscous prepolymer of poly(methyl 2-cyanoacrylate).
-
Depolymerization: Add polymerization inhibitors (both anionic and free-radical scavengers) to the prepolymer. Heat the mixture under vacuum. The monomer will depolymerize and distill over.[12]
-
Purification: Collect the crude methyl 2-cyanoacrylate distillate and purify it further by fractional distillation under reduced pressure in the presence of inhibitors to obtain the final product.
The Mechanism of Anionic Polymerization
The hallmark of methyl 2-cyanoacrylate is its extremely rapid anionic polymerization, which is the basis for its adhesive properties. This process is initiated by weak bases, with water being a ubiquitous initiator.
Anionic Polymerization Pathway
Caption: Anionic Polymerization Mechanism of Methyl 2-Cyanoacrylate.
Causality: The initiation step involves the nucleophilic attack of an anion (like OH⁻) on the electron-poor β-carbon of the monomer, forming a resonance-stabilized carbanion.[3] This carbanion is a potent nucleophile that rapidly attacks another monomer molecule, propagating the polymer chain. The high exothermicity of this reaction contributes to the rapid curing of the adhesive.[3]
Stability and Degradation
The inherent reactivity of methyl 2-cyanoacrylate also contributes to its limited stability. The monomer is susceptible to premature polymerization if not properly stabilized.
Factors Affecting Stability
-
Moisture: As the primary initiator of polymerization, exposure to moisture must be minimized during storage.[9][13]
-
Alkaline Substances: Bases will readily initiate polymerization.[13]
-
Heat and Light: Elevated temperatures and UV light can accelerate degradation and polymerization.
To counteract this, commercial formulations of methyl 2-cyanoacrylate contain acidic stabilizers (anionic polymerization inhibitors) and free-radical inhibitors.[14]
Degradation of Poly(methyl 2-cyanoacrylate)
The resulting polymer, poly(methyl 2-cyanoacrylate) (PMCA), can also undergo degradation, primarily through a depolymerization or "unzipping" mechanism, especially at elevated temperatures.[15][16] This process is the reverse of the polymerization reaction and results in the reformation of the monomer. The thermal stability of PMCA is a critical consideration in applications where it will be exposed to heat.
Experimental Characterization Protocols
The characterization of methyl 2-cyanoacrylate and its polymer requires a suite of analytical techniques to determine purity, structure, and thermal properties.
Spectroscopic Analysis
Causality: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the monomer and assessing its purity by identifying the characteristic proton signals.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Prepare a dilute solution of methyl 2-cyanoacrylate (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Note: The solvent must be free of water and basic impurities to prevent polymerization.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum at room temperature.
-
Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). The expected signals for methyl 2-cyanoacrylate are:
-
A singlet for the methyl ester protons (-OCH₃).
-
Two distinct signals for the vinyl protons (=CH₂), often appearing as singlets or narrow multiplets.
-
-
Purity Assessment: The presence of impurity peaks, such as those from residual solvents or starting materials like methyl cyanoacetate, can be quantified by comparing their integration values to that of the monomer.[17]
Causality: FTIR spectroscopy is used to identify the key functional groups present in the methyl 2-cyanoacrylate monomer.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid MCA, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrument Setup: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Acquisition: Acquire the spectrum, co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands:
-
C≡N stretch: A sharp, strong band around 2230-2250 cm⁻¹.
-
C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.
-
C=C stretch (alkene): A band around 1620-1640 cm⁻¹.
-
C-H stretches and bends: Signals in the 2800-3100 cm⁻¹ and 1350-1470 cm⁻¹ regions.
-
Causality: Mass spectrometry is employed to determine the molecular weight of the monomer and to study its fragmentation pattern, which can aid in structural confirmation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of methyl 2-cyanoacrylate into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile samples.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis:
-
Molecular Ion (M⁺): Identify the molecular ion peak corresponding to the molecular weight of methyl 2-cyanoacrylate (m/z 111).
-
Fragmentation Pattern: Analyze the major fragment ions. Common fragments may arise from the loss of the methoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59).[18]
-
Chromatographic Analysis
Causality: GC is a primary technique for assessing the purity of the volatile methyl 2-cyanoacrylate monomer and quantifying impurities.
Experimental Protocol: GC Purity Analysis
-
Sample Preparation: Prepare a dilute solution of methyl 2-cyanoacrylate in a suitable volatile solvent (e.g., acetone or dichloromethane).
-
Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without causing thermal degradation.
-
Oven Temperature Program: A temperature ramp is typically used to separate the monomer from any less volatile impurities.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the methyl 2-cyanoacrylate peak relative to the total area of all peaks in the chromatogram.[19]
Causality: HPLC can also be used for purity assessment, particularly for analyzing non-volatile impurities or for formulations containing other components.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Dissolve the methyl 2-cyanoacrylate sample in a suitable mobile phase compatible solvent.
-
Instrument Setup: Use an HPLC system with a UV detector and a reverse-phase column (e.g., C18).
-
HPLC Conditions:
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., phosphoric acid) to suppress anionic polymerization on the column.[12]
-
Detection Wavelength: Monitor at a wavelength where the cyanoacrylate chromophore absorbs (typically in the low UV region).
-
-
Data Analysis: Quantify the purity based on the peak area percentage of the main component.
Thermal Analysis
Causality: DSC is used to study the thermal transitions of poly(methyl 2-cyanoacrylate), such as the glass transition temperature (Tg), and to investigate the kinetics of polymerization.
Experimental Protocol: DSC Analysis of Polymerization
-
Sample Preparation: Place a small, accurately weighed amount of methyl 2-cyanoacrylate monomer into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to observe the exothermic polymerization event and any subsequent thermal transitions of the polymer.
-
Isothermal Scan: Hold the sample at a specific temperature to study the rate of polymerization.
-
-
Data Analysis:
Causality: TGA is used to evaluate the thermal stability and decomposition profile of poly(methyl 2-cyanoacrylate).
Experimental Protocol: TGA of Poly(methyl 2-cyanoacrylate)
-
Sample Preparation: Place a small, accurately weighed sample of pre-polymerized poly(methyl 2-cyanoacrylate) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in an inert atmosphere (e.g., nitrogen) to a temperature where complete decomposition occurs.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.[21][22]
Safety and Handling
Methyl 2-cyanoacrylate is a reactive chemical that requires careful handling.
-
Inhalation: Vapors can irritate the respiratory system.[9][13] Work in a well-ventilated area or under a fume hood.
-
Skin and Eye Contact: The liquid bonds to skin and eyelids instantly.[7][13] It can cause skin irritation and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety glasses and nitrile gloves.
-
Storage: Store in a cool, dry place away from moisture, heat, and direct sunlight.[13] It is often refrigerated to prolong shelf life.
Applications in Research and Development
The unique properties of methyl 2-cyanoacrylate make it a valuable tool in various research and development sectors:
-
Adhesive Technology: As a model compound for studying the fundamentals of cyanoacrylate adhesion and for developing new adhesive formulations.[23]
-
Medical Devices: While longer-chain cyanoacrylates are more common in direct tissue applications due to lower histotoxicity, methyl 2-cyanoacrylate is used in the assembly of medical devices.[6][24]
-
Drug Delivery: Research is ongoing into the use of poly(alkyl cyanoacrylates), including PMCA, for creating nanoparticles for targeted drug delivery.
-
Forensics: Fuming with methyl or ethyl cyanoacrylate is a standard method for developing latent fingerprints on non-porous surfaces.
Conclusion
Methyl 2-cyanoacrylate is a monomer with a fascinating and highly useful chemistry, dominated by its propensity for rapid anionic polymerization. A deep understanding of its chemical and physical properties, synthesis, and degradation pathways, as detailed in this guide, is essential for its successful and safe application in both industrial and research settings. The experimental protocols provided herein offer a framework for the rigorous characterization of this versatile compound, enabling scientists and engineers to harness its unique properties for innovative applications.
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